molecular formula C10H10ClN3 B1483251 4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2091718-29-3

4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1483251
CAS RN: 2091718-29-3
M. Wt: 207.66 g/mol
InChI Key: RPVAPSQHVXYMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Chloromethyl)pyridine hydrochloride” is a heterocyclic building block . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .


Synthesis Analysis

The synthesis of “4-(chloromethyl)pyridine hydrochloride” involves several steps :


Molecular Structure Analysis

The empirical formula of “4-(chloromethyl)pyridine hydrochloride” is C6H6ClN · HCl . The SMILES string representation is Cl[H].ClCc1ccncc1 .


Physical And Chemical Properties Analysis

“4-(chloromethyl)pyridine hydrochloride” is a powder with a melting point of 166-173 °C (lit.) . It has a molecular weight of 164.03 .

Safety and Hazards

“4-(chloromethyl)pyridine hydrochloride” is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14-9(7-11)6-10(13-14)8-2-4-12-5-3-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVAPSQHVXYMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.